molecular formula C9H14O B13830293 Cyclopropanol, 1-(1-hexynyl)-

Cyclopropanol, 1-(1-hexynyl)-

Cat. No.: B13830293
M. Wt: 138.21 g/mol
InChI Key: CGHXQWYMPPOMAC-UHFFFAOYSA-N
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Description

Cyclopropanol, 1-(1-hexynyl)- is an organic compound with the molecular formula C9H14O It is a derivative of cyclopropanol, where a hexynyl group is attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanol, 1-(1-hexynyl)- typically involves the reaction of cyclopropanol with 1-hexyne under specific conditions. One common method is the use of a base such as sodium hydride to deprotonate the cyclopropanol, followed by the addition of 1-hexyne. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of Cyclopropanol, 1-(1-hexynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanol, 1-(1-hexynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hexynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclopropanol derivatives.

Scientific Research Applications

Cyclopropanol, 1-(1-hexynyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanol, 1-(1-hexynyl)- involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions are often catalyzed by transition metals or other catalysts, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanol, 1-(1-ethynyl)-
  • Cyclopropanol, 1-(1-propynyl)-
  • Cyclopropanol, 1-(1-butynyl)-

Uniqueness

Cyclopropanol, 1-(1-hexynyl)- is unique due to its longer hexynyl chain, which imparts different chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer alkyl chains are required.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-hex-1-ynylcyclopropan-1-ol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-9(10)7-8-9/h10H,2-4,7-8H2,1H3

InChI Key

CGHXQWYMPPOMAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1(CC1)O

Origin of Product

United States

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